molecular formula C23H25N3O3 B14789523 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-

Cat. No.: B14789523
M. Wt: 391.5 g/mol
InChI Key: ZOZUIKBHFLUDMI-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]- is a complex organic compound with a unique structure that includes an isoindole core, an acetamide group, and a piperidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]- typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the acetamide group and the piperidinyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]- apart from similar compounds is its specific substituents, which confer unique chemical and biological properties. These properties may include enhanced binding affinity to certain molecular targets, improved stability, or specific reactivity under certain conditions.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c27-21(16-26-22(28)19-8-4-5-9-20(19)23(26)29)24-18-11-14-25(15-12-18)13-10-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,24,27)

InChI Key

ZOZUIKBHFLUDMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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